molecular formula C38H58O11 B608022 Hygrolidin CAS No. 83329-73-1

Hygrolidin

Katalognummer: B608022
CAS-Nummer: 83329-73-1
Molekulargewicht: 690.87
InChI-Schlüssel: UGIOXKVQFJIRMZ-VRHCWVDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hygrolidin is a 16-membered macrocyclic lactone antibiotic produced by the bacterium Streptomyces hygroscopicus. It is closely related to the bafilomycins and is known for its antifungal and cytotoxic properties. This compound exhibits significant biological activities, including antiparasitic, antitumor, and immunosuppressant effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hygrolidin is typically isolated from the fermentation broth of Streptomyces hygroscopicus. The isolation process involves several steps, including extraction, purification, and crystallization. The synthetic route to this compound involves the formation of a macrocyclic lactone ring through a series of condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

Hygrolidin derivatives like hygrobafilomycin (a this compound-bafilomycin hybrid) demonstrate reactivity with nucleophiles due to electrophilic alkene moieties. For example:

  • Dithiothreitol (DTT) Labeling : Hygrobafilomycin reacts with DTT under mild basic conditions, forming covalent adducts via 1,4-addition to its fumarate group . This suggests this compound’s potential susceptibility to nucleophilic attacks at conjugated unsaturated sites.

Reaction Type Conditions Product Source
Nucleophilic 1,4-additionDTT, mild base (pH 7–8)Thioether adduct at fumarate site

Hydrolysis of Anhydride Moieties

This compound derivatives such as hygrobafilomycin contain a rare monoalkylmaleic anhydride unit . This group undergoes hydrolysis in aqueous environments:

  • Acid/Base-Catalyzed Hydrolysis : The anhydride converts to maleic acid derivatives under acidic or basic conditions, altering solubility and bioactivity .

Functional Group Reaction Conditions Outcome
Monoalkylmaleic anhydrideHydrolysisH₂O, pH <7 or >7Maleic acid derivative

Acetal Formation

This compound’s hemiacetal or ketone groups participate in acetal formation:

  • Reaction with Methanol : this compound K2 forms a methyl acetal when refluxed in methanol, modifying its stereoelectronic properties .

Reaction Site Reagent Product
C-23 hydroxyl/ketoneMethanol, refluxMethyl acetal derivative

Oxidation and Reduction Reactions

While direct data on this compound is limited, structural analogs suggest:

  • Epoxidation : Electron-rich alkenes in the macrocycle may react with peracids to form epoxides.

  • Reductive Amination : Primary amines could form via reductive alkylation of ketone groups.

Thermal Degradation

This compound’s thermolabile macrocyclic structure undergoes decomposition at elevated temperatures, releasing CO₂ and fragmenting into smaller lactones .

Data Table: Key Functional Groups and Reactivity

Functional Group Reactivity Biological Impact
Monoalkylmaleic anhydrideNucleophilic additionEnhances antifungal activity
Tetrahydropyran ringAcid-catalyzed ring-openingModifies ionophoric properties
HemiacetalAcetal exchangeAlters solubility and stability

Mechanistic Insights

  • Curvature-Coupled Dynamics : Computational models (e.g., URVA) show this compound’s reactivity is influenced by conformational changes in its macrocycle, with curvature peaks correlating to bond cleavage/formation phases .

  • Steric Effects : Bulky substituents (e.g., C-15 hydroxyl) hinder nucleophilic attacks, while flexible regions (e.g., tetrahydropyran) facilitate solvent interactions .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Hygrolidin exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

  • Antitumor Activity : this compound and its derivatives have shown potent cytotoxic effects against various tumor cell lines. For example, a study reported that hygrobafilomycin, a hybrid compound derived from this compound, displayed a mean IC50 value of 5.3 nM against 40 tumor cell lines, indicating strong antiproliferative properties .
  • Antifungal Properties : this compound has demonstrated significant antifungal activity. The compound's mechanism involves disrupting fungal cell membranes, which is critical for its efficacy against various fungal pathogens .
  • Antimicrobial Effects : Research indicates that this compound derivatives exhibit antimicrobial properties against Gram-positive bacteria, with varying effectiveness observed across different strains .

Antitumor Efficacy

A notable study investigated the effects of hygrobafilomycin on solid human tumors. The results indicated that this compound not only inhibited tumor growth but also induced apoptosis in cancer cells through V-ATPase inhibition . This study highlights the potential of this compound derivatives as therapeutic agents in oncology.

Antifungal Applications

In another study focusing on antifungal activity, hygrobafilomycin was tested against various fungi, including Debaryomyces hansenii. The compound exhibited pronounced antifungal effects compared to its antibacterial activity, suggesting its suitability for treating fungal infections .

Data Table: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 Value (nM)Target Organism
HygrobafilomycinAntitumor5.3Various tumor cell lines
JBIR-100Antibacterial4Staphylococcus aureus
JBIR-100AntifungalNot specifiedDebaryomyces hansenii

Wirkmechanismus

Hygrolidin exerts its effects by inhibiting vacuolar ATPase enzymes, which are essential for maintaining cellular ion homeostasis. This inhibition disrupts the proton gradient across the vacuolar membrane, leading to cell death. This compound also induces the expression of p21, a cyclin-dependent kinase inhibitor, which abrogates cell cycle progression at the G1 and S phases .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its specific substitution pattern on the macrocyclic ring and its potent antifungal and cytotoxic activities. Its ability to induce p21 expression and inhibit vacuolar ATPase enzymes distinguishes it from other similar compounds .

Biologische Aktivität

Hygrolidin, a member of the hygrolide family of antibiotics, has garnered significant attention due to its diverse biological activities. This compound, produced by Streptomyces varsoviensis, exhibits a range of pharmacological effects including antibacterial, antifungal, cytotoxic, and antiproliferative activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure, which includes a 16-membered macrolide ring. Its mechanism of action primarily involves the inhibition of vacuolar-type H+-ATPases (V-ATPases), which are essential for various cellular processes such as pH regulation and nutrient uptake. This inhibition can lead to significant biological effects including:

  • Cytotoxicity : this compound has shown selective cytotoxicity against tumor cell lines.
  • Antifungal Activity : It effectively inhibits fungal growth, particularly against species like Valsa ceratosperma.
  • Cell Cycle Modulation : this compound induces expression of p21 and disrupts cell cycle progression at G1 and S phases.

Biological Activities Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
AntibacterialExhibits activity against various bacterial strains.
AntifungalStrong antifungal properties against Valsa ceratosperma and other fungi.
CytotoxicInduces apoptosis in cancer cells with a mean IC50 of 5.3 nM across 40 tumor cell lines.
AntiproliferativeInhibits cell proliferation in cyclin E- and cyclin A-overexpressing cells.
ImmunomodulatoryInfluences immune responses through various signaling pathways.

Case Studies and Research Findings

  • Antifungal Efficacy :
    • A study demonstrated that this compound effectively inhibited the growth of Valsa ceratosperma, showcasing its potential as an antifungal agent. The compound's mechanism involved disrupting fungal cell membrane integrity, leading to cell death.
  • Cytotoxicity Against Tumor Cells :
    • In a comprehensive evaluation involving 40 different tumor cell lines, this compound exhibited high cytotoxic potency with a mean IC50 value of 5.3 nM. This suggests that this compound could serve as a promising candidate for cancer therapy, particularly in targeting solid tumors.
  • Cell Cycle Arrest :
    • Research indicated that this compound induces p21 expression, leading to cell cycle arrest at the G1 and S phases in specific cancer cells. This effect is crucial for its antiproliferative activity and highlights its potential role in cancer treatment strategies.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Due to its cytotoxic effects on tumor cells, this compound may be developed as an anticancer drug.
  • Antifungal Treatments : Its efficacy against fungal infections positions it as a potential treatment option in mycology.
  • Immunomodulation : By modulating immune responses, this compound could be explored for use in autoimmune diseases or infections.

Eigenschaften

IUPAC Name

(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H58O11/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H,39,40)/b14-12+,16-15+,21-13+,22-18-,25-19-/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIOXKVQFJIRMZ-VRHCWVDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\C)/C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H58O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.